molecular formula C5H5ClS B11725651 4-Chloro-2-methylthiophene

4-Chloro-2-methylthiophene

Katalognummer: B11725651
Molekulargewicht: 132.61 g/mol
InChI-Schlüssel: LDNWUEWFBZXERC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-methylthiophene is a heterocyclic compound with the molecular formula C5H5ClS. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylthiophene can be synthesized through several methods. One common approach involves the chlorination of 2-methylthiophene using a chlorinating agent such as sulfuryl chloride (SO2Cl2) in the presence of a catalyst like aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like H2O2 or m-CPBA.

    Reduction: Reducing agents like LiAlH4.

Major Products Formed:

    Substitution: Various substituted thiophenes.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methylthiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-4-methylthiophene
  • 3-Chloro-5-methylthiophene
  • 4-Chloro-3-methylthiophene

Comparison: 4-Chloro-2-methylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Eigenschaften

Molekularformel

C5H5ClS

Molekulargewicht

132.61 g/mol

IUPAC-Name

4-chloro-2-methylthiophene

InChI

InChI=1S/C5H5ClS/c1-4-2-5(6)3-7-4/h2-3H,1H3

InChI-Schlüssel

LDNWUEWFBZXERC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CS1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.